1-(4-(4-(2-Phenylcyclopropanecarbonyl)piperazine-1-carbonyl)piperidin-1-yl)ethanone
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Overview
Description
1-(4-(4-(2-Phenylcyclopropanecarbonyl)piperazine-1-carbonyl)piperidin-1-yl)ethanone is a complex organic compound featuring a cyclopropane ring attached to a phenyl group, which is further connected to a piperazine and piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(4-(2-Phenylcyclopropanecarbonyl)piperazine-1-carbonyl)piperidin-1-yl)ethanone typically involves multiple steps:
Formation of 2-Phenylcyclopropanecarbonyl Chloride: This can be achieved by reacting phenylacetic acid with thionyl chloride.
Cyclopropanation: The phenylacetic acid derivative undergoes cyclopropanation using a suitable reagent such as diazomethane.
Coupling with Piperazine: The cyclopropane derivative is then reacted with piperazine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Formation of Piperidine Derivative: The intermediate product is further reacted with piperidine under controlled conditions to yield the final compound.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropane ring, leading to ring-opening and formation of carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to its complex structure.
Material Science:
Biology and Medicine:
Pharmacology: Investigated for its potential as a drug candidate due to its ability to interact with various biological targets.
Biochemical Research: Used in studies to understand the interaction of complex organic molecules with biological systems.
Industry:
Chemical Synthesis: Employed as an intermediate in the synthesis of more complex molecules.
Pharmaceutical Manufacturing: Potential use in the production of therapeutic agents.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules such as proteins and enzymes. The piperazine and piperidine moieties are known to interact with neurotransmitter receptors, potentially modulating their activity. The cyclopropane ring can introduce strain into the molecule, affecting its binding affinity and specificity.
Molecular Targets and Pathways:
Neurotransmitter Receptors: Interaction with serotonin and dopamine receptors.
Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.
Comparison with Similar Compounds
- 1-(4-(4-(2-Phenylcyclopropanecarbonyl)piperazine-1-carbonyl)piperidin-1-yl)propanone
- 1-(4-(4-(2-Phenylcyclopropanecarbonyl)piperazine-1-carbonyl)piperidin-1-yl)butanone
Uniqueness: 1-(4-(4-(2-Phenylcyclopropanecarbonyl)piperazine-1-carbonyl)piperidin-1-yl)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both piperazine and piperidine rings, along with the cyclopropane moiety, makes it a versatile compound for various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
1-[4-[4-(2-phenylcyclopropanecarbonyl)piperazine-1-carbonyl]piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O3/c1-16(26)23-9-7-18(8-10-23)21(27)24-11-13-25(14-12-24)22(28)20-15-19(20)17-5-3-2-4-6-17/h2-6,18-20H,7-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCGBCKPZBMDNIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)N2CCN(CC2)C(=O)C3CC3C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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